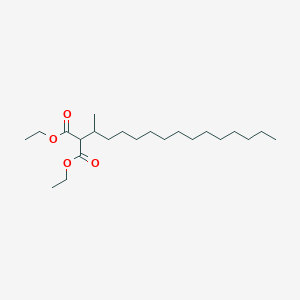
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and an oxopropoxy group attached to the benzopyran core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, followed by intramolecular transesterification. The reaction typically requires a base catalyst, such as piperidine, and is carried out in an organic solvent like ethanol. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and solvent composition, are carefully controlled to achieve high purity and yield. The use of biocatalysts, such as alkaline protease from Bacillus licheniformis, has also been explored to enhance the selectivity and efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxopropoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Scavenging free radicals: Acting as an antioxidant by neutralizing reactive oxygen species (ROS).
Modulating signaling pathways: Affecting pathways like the NF-κB pathway, which is involved in inflammation and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in medicinal chemistry and similar biological activities.
2H-1-Benzopyran-2-one, 6-methyl-: Another benzopyran derivative with distinct chemical properties and applications.
Uniqueness
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, methyl, and oxopropoxy groups allows for diverse chemical modifications and potential therapeutic applications.
Propriétés
Numéro CAS |
183963-73-7 |
|---|---|
Formule moléculaire |
C14H14O5 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
5-methoxy-3-methyl-7-(2-oxopropoxy)chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-8-4-11-12(17-3)5-10(18-7-9(2)15)6-13(11)19-14(8)16/h4-6H,7H2,1-3H3 |
Clé InChI |
DVPIBEDIUPFSQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(C=C2OC)OCC(=O)C)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)

![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)

![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)






